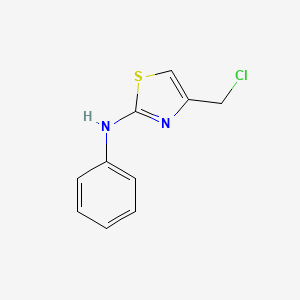

(4-Chloromethyl-thiazol-2-yl)-phenyl-amine

説明

Historical Context of Thiazole (B1198619) Chemistry

The exploration of thiazole chemistry dates back to the late 19th century, with its development significantly advanced by the foundational work of Hantzsch and Hofmann. nih.govnumberanalytics.com The Hantzsch thiazole synthesis, a condensation reaction between α-haloketones and thioamides, remains one of the most classical and widely utilized methods for creating the thiazole ring. numberanalytics.comderpharmachemica.comresearchgate.net Further significant contributions from researchers like Bogert and his colleagues expanded the field, while Mills later established the importance of the thiazole ring in the creation of cyanine (B1664457) dyes, which became crucial as photographic sensitizers. nih.gov These early synthetic methodologies paved the way for the systematic investigation and derivatization of the thiazole core, unlocking its potential for broader applications. numberanalytics.com

Importance of Nitrogen-Sulfur Heterocycles in Organic and Medicinal Chemistry

Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms, are fundamental to life and represent a cornerstone of medicinal chemistry. openmedicinalchemistryjournal.comijsrtjournal.com More than half of all approved drugs feature at least one heterocyclic component in their structure. rsc.org Nitrogen-sulfur heterocycles like thiazoles are considered "privileged structures" in drug discovery because their presence in a molecule can enhance pharmacological activity and improve pharmacokinetic properties. rsc.orgresearchgate.net

The thiazole ring is a key component in numerous natural and synthetic compounds with significant therapeutic value. nih.govneliti.com A prime example from nature is Thiamine (Vitamin B1), which is essential for metabolism. neliti.comresearchgate.net The thiazole nucleus is also integral to the structure of antibiotics like penicillin. nih.govnih.gov In the realm of synthetic drugs, thiazole derivatives have demonstrated a wide spectrum of biological activities, leading to the development of:

Antimicrobials such as Sulfathiazole. nih.govijper.org

Antiretrovirals like Ritonavir. nih.govijper.org

Antifungals including Abafungin. nih.govresearchgate.net

Anticancer agents like the clinically used Dasatinib and Tiazofurin. nih.govnih.gov

Anti-inflammatory drugs such as Meloxicam. ijper.org

The versatility of the thiazole ring stems from its aromatic nature and the presence of heteroatoms, which provide multiple reactive sites for various chemical reactions and allow for crucial interactions with biological targets like enzymes and receptors. researchgate.netnih.gov The nitrogen and sulfur atoms can also coordinate with metal ions, a property that can enhance the therapeutic activity of the compound. researchgate.net This broad range of activities has cemented the status of nitrogen-sulfur heterocycles as indispensable scaffolds in the ongoing search for novel and effective medicines. openmedicinalchemistryjournal.comresearchgate.net

Interactive Table: Examples of Thiazole-Containing Therapeutic Agents

| Drug Name | Therapeutic Class | Key Function |

|---|---|---|

| Thiamine (Vitamin B1) | Vitamin | Essential coenzyme in metabolism |

| Penicillin | Antibiotic | Inhibits bacterial cell wall synthesis |

| Sulfathiazole | Antimicrobial | Inhibits bacterial growth |

| Ritonavir | Antiretroviral | Used in the treatment of HIV/AIDS |

| Dasatinib | Anticancer | Kinase inhibitor for leukemia treatment |

| Meloxicam | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) |

Rationale for Research on (4-Chloromethyl-thiazol-2-yl)-phenyl-amine Derivatives

The focus on synthesizing and investigating derivatives of this compound is driven by a confluence of strategic principles in medicinal chemistry. The compound itself is a member of the 2-aminothiazole (B372263) family, a class of molecules widely recognized for its broad pharmacological potential and low toxicity, making it a highly attractive scaffold for drug development. nih.govresearchgate.netnih.gov

The rationale for its research can be broken down by its structural components:

The 2-Aminothiazole Core: This scaffold is a proven pharmacophore found in numerous bioactive compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties, among others. nih.govnih.gov Its established biological relevance provides a strong foundation for developing new derivatives with potentially improved or novel activities.

The 4-Chloromethyl Group: This substituent is a key feature for synthetic chemists. The chloromethyl group (–CH₂Cl) is a reactive electrophilic site, making it an excellent "handle" for further chemical modification. prepchem.com It allows for the straightforward introduction of various nucleophilic groups, enabling the creation of a diverse library of new compounds from a single precursor. This synthetic accessibility is crucial for exploring structure-activity relationships (SAR), where systematic changes to a molecule's structure are made to optimize its biological effect.

The N-Phenyl Group: The phenyl ring attached to the amino group offers another site for modification. Substituents can be added to the phenyl ring to fine-tune the molecule's electronic, steric, and lipophilic properties. nih.gov This tuning is a classic medicinal chemistry strategy to enhance potency, selectivity, and pharmacokinetic properties. Studies on related structures have shown that the nature and position of substituents on the phenyl ring can be crucial for biological activity. nih.gov

In essence, this compound serves as a versatile and promising starting material. It combines a biologically active core (2-aminothiazole) with two distinct points for chemical diversification (the chloromethyl group and the phenyl ring). This allows researchers to systematically generate and screen a wide array of novel molecules in the quest for new and more effective therapeutic agents. scbt.combiosynth.com

Interactive Table: Structural Rationale for Research

| Molecular Component | Chemical Nature | Role in Research |

|---|---|---|

| 2-Aminothiazole | Privileged Scaffold | Core structure with known broad biological activity. nih.govnih.gov |

| 4-Chloromethyl Group | Reactive Handle | Allows for easy derivatization and library synthesis. prepchem.com |

| N-Phenyl Group | Modifiable Moiety | Provides a site for fine-tuning molecular properties. nih.gov |

Classical and Contemporary Approaches to Thiazole Ring Synthesis

The formation of the thiazole ring is a cornerstone of heterocyclic chemistry. Various methods have been developed, with the Hantzsch synthesis remaining one of the most fundamental and widely utilized approaches. bepls.comwikipedia.org Over time, variations and entirely new methods, such as multicomponent reactions, have emerged to improve efficiency, yield, and substrate scope. iau.irmedmedchem.com

The Hantzsch thiazole synthesis, first reported in the late 19th century, is the most prominent classical method for thiazole construction. wikipedia.orgchemhelpasap.com The reaction involves the condensation of an α-halocarbonyl compound with a thioamide. bepls.comyoutube.com For the synthesis of 2-amino-4-substituted thiazoles, thiourea (B124793) is commonly used as the thioamide component. chemhelpasap.com

The mechanism begins with a nucleophilic attack (Sɴ2 reaction) from the sulfur atom of the thioamide onto the α-carbon of the haloketone. youtube.comyoutube.com This is followed by an intramolecular condensation where the nitrogen atom attacks the carbonyl carbon, leading to a cyclized intermediate. Subsequent dehydration yields the aromatic thiazole ring. youtube.com The aromaticity of the final product serves as a significant driving force for the reaction. youtube.com

This method is highly versatile and generally produces good yields. iau.ir Variants of the Hantzsch synthesis have been developed to accommodate different starting materials and to proceed under milder or more environmentally friendly conditions, such as solvent-free reactions or the use of microwave irradiation to reduce reaction times. nih.govresearchgate.net

| Reactant 1 (α-Halocarbonyl) | Reactant 2 (Thioamide/Thiourea) | Conditions | Product | Yield |

| 1,3-Dichloroacetone | Thioacetamide | Absolute alcohol, 60-70°C, 2h | 4-Chloromethyl-2-methylthiazole hydrochloride | 89% prepchem.com |

| 1,3-Dichloropropanone | Thiourea | Ethanol (B145695), RT then 5°C, 12h | 2-Amino-4-chloromethylthiazole hydrochloride | 70% asianpubs.org |

| 2-Bromoacetophenone | Thiourea | Methanol (B129727), heat, 30 min | 2-Amino-4-phenylthiazole | 99% youtube.com |

This class of reactions is fundamentally synonymous with the Hantzsch synthesis and represents the core strategy for forming the thiazole ring from these two key building blocks. The reaction between an α-haloketone and a thioamide or thiourea derivative is a robust and reliable method for creating a wide array of substituted thiazoles. researchgate.net

The synthesis of 2-amino thiazole derivatives, which are precursors to compounds like this compound, typically involves the reaction of an appropriate α-haloketone with thiourea or an N-substituted thiourea. researchgate.net For instance, the reaction between 1,3-dichloroacetone and N-phenylthiourea would be a direct route to the target compound's core structure. Similarly, reacting 1,3-dichloroacetone with thiourea yields 2-amino-4-chloromethylthiazole, a versatile intermediate that can be further functionalized. asianpubs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have gained prominence as an efficient and atom-economical synthetic strategy. iau.ir These methods are advantageous as they often reduce the number of synthetic steps and purification procedures, aligning with the principles of green chemistry. medmedchem.combenthamdirect.com

Several MCRs have been developed for the synthesis of complex thiazole derivatives. nih.gov These reactions can involve a variety of starting materials, such as isothiocyanates, aldehydes, and α-haloketones or their equivalents. iau.irbenthamdirect.com For example, a three-component reaction of isothiocyanates, tetramethyl thiourea, and ethyl bromopyruvate has been shown to produce functionalized 1,3-thiazole derivatives in high yields. iau.ir Chemoenzymatic one-pot MCRs have also been developed, utilizing enzymes to catalyze the reaction under mild conditions, further enhancing the green credentials of the synthesis. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type |

| Isothiocyanate | Tetramethyl thiourea | Ethyl bromopyruvate | Stirred for 12h | 1,3-Thiazole derivatives iau.ir |

| Secondary amine | Benzoyl isothiocyanate | Dimethyl acetylenedicarboxylate | Trypsin catalyst, ethanol, 45°C | 2,4,5-Trisubstituted thiazoles medmedchem.comnih.gov |

| Aryl glyoxal | Aryl thioamide | Pyrazolones | HFIP, room temperature | Pyrazole-linked thiazoles acs.org |

Specific Synthetic Routes to 4-Chloromethyl-thiazole Derivatives

The introduction of the chloromethyl group at the 4-position of the thiazole ring is crucial for synthesizing the title compound. This is typically achieved by using a starting material that already contains the necessary C-Cl bond, rather than by post-synthesis modification of the thiazole ring.

Direct chloromethylation of a pre-formed thiazole ring is generally not a preferred synthetic route. The thiazole ring's reactivity towards electrophilic substitution is complex and can be difficult to control. pharmaguideline.com Instead, the 4-chloromethyl moiety is almost exclusively introduced by using a three-carbon building block that contains the chloromethyl group from the outset.

The most common and effective strategy is the use of 1,3-dihaloacetones, such as 1,3-dichloroacetone or 1,3-dichloropropanone, in a Hantzsch-type condensation. prepchem.comasianpubs.org For example, the condensation of 1,3-dichloroacetone with thioacetamide directly yields 4-chloromethyl-2-methylthiazole. prepchem.com Similarly, reacting 1,3-dichloropropanone with thiourea produces 2-amino-4-chloromethylthiazole. asianpubs.org This latter compound is a key intermediate, which can then be N-arylated to produce compounds like this compound.

An alternative and industrially significant route to a key intermediate, 2-chloro-5-chloromethylthiazole, utilizes 1,3-dichloropropene as the starting material. semanticscholar.orgsemanticscholar.org This multi-step process begins with the reaction of 1,3-dichloropropene with sodium thiocyanate (B1210189), which forms 3-chloro-2-propenylthiocyanate. semanticscholar.org

This thiocyanate intermediate then undergoes a thermal acs.orgacs.org-sigmatropic rearrangement to yield the more stable isothiocyanate derivative, 3-chloro-1-propenylisothiocyanate. semanticscholar.org The final step involves the chlorination of this isothiocyanate. The reaction proceeds via an electrophilic cyclization to form the thiazole ring, yielding 2-chloro-5-chloromethylthiazole in good yields. semanticscholar.orgsemanticscholar.org This versatile intermediate can be used to synthesize various agrochemicals and pharmaceuticals. semanticscholar.org The chlorine atom at the 2-position can be subsequently substituted by various nucleophiles, including anilines, to generate 2-amino-thiazole derivatives.

Synthetic Pathway from 1,3-Dichloropropene

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 1,3-Dichloropropene | Sodium thiocyanate | 3-Chloro-2-propenylthiocyanate semanticscholar.org |

| 2 | 3-Chloro-2-propenylthiocyanate | Heat (rearrangement) | 3-Chloro-1-propenylisothiocyanate semanticscholar.org |

| 3 | 3-Chloro-1-propenylisothiocyanate | Chlorine | 2-Chloro-5-chloromethylthiazole semanticscholar.orgsemanticscholar.org |

An in-depth examination of the synthetic routes and purification strategies for the chemical compound this compound reveals established and versatile methodologies in heterocyclic chemistry. The construction of the core 2-phenylamino-thiazole structure and its subsequent purification are critical steps in obtaining this valuable chemical intermediate.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S/c11-6-9-7-14-10(13-9)12-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTZCPPLWMZEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368253 | |

| Record name | 4-(Chloromethyl)-N-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35199-21-4 | |

| Record name | 4-(Chloromethyl)-N-phenyl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35199-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-N-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 4 Chloromethyl Thiazol 2 Yl Phenyl Amine

Nucleophilic Substitution Reactions at the 4-Chloromethyl Group

The 4-chloromethyl group on the thiazole (B1198619) ring is analogous to a benzylic halide, rendering the carbon atom highly susceptible to nucleophilic attack. The chlorine atom is a good leaving group, facilitating SN2 reactions with a variety of nucleophiles. This reactivity is a cornerstone of its use as a building block in medicinal and materials chemistry.

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines)

The reaction of (4-Chloromethyl-thiazol-2-yl)-phenyl-amine with nitrogen-based nucleophiles, such as primary and secondary amines, is a fundamental method for introducing new functional groups. This reaction typically proceeds by displacing the chloride ion to form a new carbon-nitrogen bond, yielding various (4-(aminomethyl)-N-phenyl-1,3-thiazol-2-amine) derivatives. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The resulting amino derivatives are important precursors for constructing molecules with potential biological activities.

While specific examples for the direct amination of this compound are not extensively detailed in the provided literature, the reaction of the closely related 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines has been documented to proceed effectively. nih.gov This supports the principle that the haloalkyl group on a thiazole ring is a reactive site for amination.

Table 1: Representative Reactions with Nitrogen-Based Nucleophiles

| Reactant | Nucleophile | Product |

|---|---|---|

| This compound | Ammonia | (4-Aminomethyl-thiazol-2-yl)-phenyl-amine |

Reactions with Oxygen-Based Nucleophiles (e.g., Alcohols, Carboxylates)

Oxygen-based nucleophiles, including alcohols, alkoxides, and carboxylates, can react with the 4-chloromethyl group to form ethers and esters, respectively. For instance, reactions with sodium methoxide (B1231860) in methanol (B129727) would yield the corresponding methoxy (B1213986) ether. sciepub.com Similarly, reacting the chloromethyl compound with a carboxylate salt, such as sodium acetate (B1210297), in an appropriate solvent leads to the formation of the corresponding ester, (2-(phenylamino)-1,3-thiazol-4-yl)methyl acetate. These transformations are valuable for modifying the polarity and solubility of the parent molecule.

Studies on related halothiazoles have shown that they readily undergo substitution with alkoxides. sciepub.com For example, 2-chloro-5-nitrothiazole (B1590136) reacts with sodium methoxide to yield 2-methoxy-5-nitrothiazole in high yield when equimolar amounts of reactants are used. sciepub.com This reactivity pattern highlights the susceptibility of halogenated thiazole systems to attack by oxygen nucleophiles.

Table 2: Representative Reactions with Oxygen-Based Nucleophiles

| Reactant | Nucleophile | Product |

|---|---|---|

| This compound | Sodium Methoxide | (4-Methoxymethyl-thiazol-2-yl)-phenyl-amine |

Reactions with Sulfur-Based Nucleophiles (e.g., Thiols)

Given the high nucleophilicity of sulfur, thiols and thiolate anions are excellent partners for substitution reactions with the 4-chloromethyl group. These reactions lead to the formation of thioethers (sulfides) and are typically rapid and high-yielding. A study on the closely related 2-methylsulphonyl amino-4-chloromethyl thiazole demonstrated that it reacts efficiently with various thiophenols in the presence of a base like sodium ethoxide in refluxing methanol. asianpubs.org This reaction produces a range of 2-(methylsulphonyl amino)-4-arylthiomethyl thiazoles. asianpubs.org This method provides a reliable route to introduce diverse arylthio-moieties, significantly expanding the chemical space accessible from the starting material.

Table 3: Synthesis of 2-(Methylsulphonyl amino)-4-arylthiomethyl thiazoles asianpubs.org

| Thiol Reactant | Base | Solvent | Product |

|---|---|---|---|

| Thiophenol | Sodium Ethoxide | Methanol | 2-(Methylsulphonyl amino)-4-(phenylthiomethyl)thiazole |

| 4-Chlorothiophenol | Sodium Ethoxide | Methanol | 2-(Methylsulphonyl amino)-4-((4-chlorophenyl)thiomethyl)thiazole |

| 4-Methylthiophenol | Sodium Ethoxide | Methanol | 2-(Methylsulphonyl amino)-4-((4-methylphenyl)thiomethyl)thiazole |

Transformations Involving the Phenylamine Moiety

The secondary amine of the phenylamine group is nucleophilic and can undergo a variety of chemical transformations, including acylation, sulfonylation, and condensation reactions. These reactions modify the electronic and steric properties of the N-phenyl substituent.

Acylation and Sulfonylation Reactions

The nitrogen atom of the phenylamine moiety can be readily acylated or sulfonylated using acyl chlorides, acid anhydrides, or sulfonyl chlorides. These reactions typically require a base, such as triethylamine (B128534) or pyridine, to scavenge the acid byproduct. asianpubs.orgresearchgate.net For example, mesylation of the related 2-amino-(4-chloromethyl)thiazole has been achieved using mesyl chloride and triethylamine at low temperatures to yield 2-methylsulphonyl amino-4-chloromethyl thiazole. asianpubs.org

Similarly, sulfonylation of the 2-amino group on a thiazole ring can be performed with various substituted benzenesulfonyl chlorides. nih.gov These reactions are often conducted in water with sodium acetate as the base, heating the mixture to yield the corresponding N-(thiazol-2-yl)benzenesulfonamides. nih.gov Such modifications are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies.

Table 4: Representative Sulfonylation Reactions on the 2-Amino-Thiazole Core nih.gov

| Sulfonyl Chloride | Base | Solvent | Reaction Conditions |

|---|---|---|---|

| 4-Methylbenzenesulfonyl chloride | Sodium Acetate | Water | 80-85 °C, 4 h |

| 4-Methoxybenzenesulfonyl chloride | Sodium Acetate | Water | 80-85 °C, 8 h |

Condensation Reactions

The phenylamine nitrogen can participate in condensation reactions with electrophilic partners like aldehydes and ketones, although such reactions involving secondary amines are less common than with primary amines. More significantly, the phenylamine group can be involved in cyclocondensation reactions. For instance, the reaction of 2-aminothiazole (B372263) derivatives with reagents like mercaptoacetic acid in the presence of an aldehyde can lead to the formation of thiazolidinone rings. researchgate.net While direct examples involving this compound are scarce in the literature, the inherent reactivity of the secondary amine suggests its potential for participating in multicomponent reactions or cyclizations to form more complex heterocyclic systems. For example, condensation of a related 2-aminothiazole with aromatic aldehydes can yield Schiff bases, which can be further cyclized. researchgate.net

Heterocyclic Transformations and Ring Modifications of the Thiazole Scaffold

The thiazole ring within this compound serves as a versatile scaffold for the construction of more complex, fused heterocyclic systems. A primary strategy for its transformation involves leveraging the nucleophilic character of the endocyclic nitrogen atom of the thiazole and the exocyclic amino group to react with suitable electrophiles, leading to the formation of new rings.

One of the most well-documented transformations of the 2-aminothiazole core, which is central to the target compound, is its reaction with α-haloketones to construct the imidazo[2,1-b]thiazole (B1210989) framework. This reaction, a variation of the Hantzsch thiazole synthesis, proceeds through initial N-alkylation of the thiazole ring nitrogen followed by intramolecular cyclization and dehydration.

For instance, the reaction of 2-aminothiazoles with various phenacyl bromides in refluxing ethanol (B145695) leads to the formation of 3,6-disubstituted imidazo[2,1-b]thiazoles. The presence of substituents on the phenylamino (B1219803) group and the nature of the α-haloketone can influence the reaction's efficiency and the diversity of the resulting fused heterocycles. While direct examples starting from this compound are not extensively documented in publicly available literature, the reactivity of the core 2-aminothiazole structure is well-established.

The general scheme for this transformation is as follows:

Table 1: Synthesis of Imidazo[2,1-b]thiazole Derivatives from 2-Aminothiazoles

| 2-Aminothiazole Reactant | α-Haloketone | Product | Yield (%) | Reference |

| Ethyl (2-aminothiazol-4-yl)acetate | ω-Bromoacetophenones | Ethyl (3-aryl-imidazo[2,1-b]thiazol-6-yl)acetate | Not specified | researchgate.net |

| 2-Aminothiazole | 4-Chloromethyl-ω-bromoacetophenone | 6-(4-Chloromethylphenyl)imidazo[2,1-b]thiazole | 50-70 | researchgate.net |

| Ethyl-2-aminothiazole-4-carboxylate | Phenacyl bromides | Ethyl 6-aryl-imidazo[2,1-b]thiazole-5-carboxylate | Not specified | nih.gov |

| 2-Aminothiazole | α-Bromo-3-methoxyacetophenone | 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole | Not specified | nih.gov |

Furthermore, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), offer a one-pot approach to synthesize complex imidazo[2,1-b]thiazoles. mdpi.com In this reaction, a 2-aminothiazole, an aldehyde, and an isocyanide react to form the fused heterocyclic product, showcasing the thiazole scaffold's utility in convergent synthetic strategies. mdpi.com

Cyclocondensation reactions with other bifunctional reagents can also lead to different fused systems. For example, reaction with reagents like ethyl bromopyruvate followed by hydrolysis and subsequent cyclization can yield various substituted imidazo[2,1-b]thiazole derivatives. nih.gov The reactivity of the chloromethyl group at the C4 position of the thiazole ring in "this compound" offers an additional handle for further derivatization or secondary cyclization, although specific examples of such intramolecular ring closures to form novel polycyclic systems are subjects of ongoing research.

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

The structure of this compound possesses multiple sites amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the extensive functionalization of both the thiazole core and its phenyl substituent.

The nitrogen atom of the phenylamino group is a prime site for N-arylation through the Buchwald-Hartwig amination. This reaction couples the amine with aryl halides or triflates. While the parent 2-aminothiazole can be a challenging substrate, specific ligand systems have been developed to facilitate this transformation with high efficiency. The use of specialized phosphine (B1218219) ligands is crucial to overcome potential catalyst inhibition and achieve good yields. nih.gov

A general protocol for the N-arylation of 2-aminothiazole derivatives involves the use of a palladium catalyst, a suitable phosphine ligand (such as those from the Buchwald or Hartwig groups), and a base. nih.govnih.gov

Table 2: Palladium-Catalyzed N-Arylation of 2-Aminothiazole Derivatives (Buchwald-Hartwig Type Reaction)

| Amine Substrate | Aryl Halide/Triflate | Palladium Catalyst/Ligand | Base | Product | Yield (%) | Reference |

| 2-Aminothiazole | 4-Bromotoluene | Pd₂(dba)₃ / L1 | NaOt-Bu | N-(p-Tolyl)thiazol-2-amine | Good | nih.gov |

| 2-Aminothiazole | 4-Triflyloxyphenyl methyl ether | Pd₂(dba)₃ / L1 | NaOt-Bu | N-(4-Methoxyphenyl)thiazol-2-amine | Good | nih.gov |

| 2-Aminothiazole | 3-Bromopyridine | Pd₂(dba)₃ / L1* | NaOt-Bu | N-(Pyridin-3-yl)thiazol-2-amine | Good | nih.gov |

| 4-Arylaminothiazoles | Aryl Halides | Pd(OAc)₂ / EPhos | NaOPh | 4-(Diaryl)aminothiazoles | Not specified | nih.gov |

*L1 refers to a specific ligand developed for this class of nucleophiles.

In addition to C-N bond formation, the aryl group of the "this compound" could potentially undergo palladium-catalyzed C-H functionalization. This would allow for the direct introduction of various substituents at the ortho-position of the phenyl ring, guided by the directing effect of the amine group. nih.govnih.gov

Although the chlorine atom in the chloromethyl group is typically reactive towards nucleophilic substitution, the C-Cl bond in aryl chlorides is known to participate in palladium-catalyzed cross-coupling reactions. While less reactive than bromides or iodides, suitable catalyst systems, often employing bulky, electron-rich phosphine ligands, can facilitate couplings such as the Suzuki, Heck, and Sonogashira reactions at this position. However, the high reactivity of the chloromethyl group towards other nucleophiles present in the reaction mixture could lead to competing side reactions.

The Suzuki-Miyaura coupling, which joins an organoboron compound with a halide, is a powerful tool for creating C-C bonds. researchgate.netnih.govresearchgate.net While specific examples on the target molecule are scarce, the general methodology is broadly applicable to halogenated heterocycles. Similarly, the Heck reaction would enable the introduction of alkenyl groups, and the Sonogashira coupling would allow for the attachment of terminal alkynes.

The reactivity of the thiazole ring itself towards direct C-H activation and subsequent arylation is another avenue for functionalization, particularly at the C5 position. Palladium-catalyzed oxidative C-H/C-H cross-coupling reactions have been reported for benzothiazoles with other heterocycles like thiophenes and thiazoles, suggesting that the thiazole ring in the target compound could be a viable substrate for such transformations. rsc.org

Structure Activity Relationship Sar Studies of 4 Chloromethyl Thiazol 2 Yl Phenyl Amine Derivatives

Elucidation of Key Pharmacophoric Features within the Thiazole (B1198619) Scaffold

Pharmacophore models for different biological activities have highlighted the importance of several key features:

Hydrogen Bond Acceptors/Donors: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, while the amine group at the C-2 position can function as both a hydrogen bond donor and acceptor. These interactions are often crucial for anchoring the molecule within the active site of a target protein.

Hydrophobic Regions: The phenyl ring attached to the amine group provides a significant hydrophobic region, which can engage in hydrophobic interactions with corresponding pockets in the target protein.

Aromatic/Ring Features: The aromaticity of both the thiazole and phenyl rings allows for potential π-π stacking interactions with aromatic amino acid residues in the target's active site.

Positive/Negative Ionizable Features: Depending on the physiological pH, the amine group can be protonated, introducing a positive charge that can interact with negatively charged residues in the target.

Impact of Substitutions on the Thiazole Ring (Positions 2, 4, and 5)

Systematic modifications of the substituents on the thiazole ring have provided valuable insights into the SAR of (4-Chloromethyl-thiazol-2-yl)-phenyl-amine derivatives.

Role of the 4-Chloromethyl Group in Biological Potency and Reactivity

The 4-chloromethyl group is a particularly noteworthy feature of this scaffold. Its primary role is often that of a reactive handle or an electrophilic center. The chlorine atom, being a good leaving group, makes the adjacent methylene group susceptible to nucleophilic attack. This reactivity can lead to the formation of a covalent bond with a nucleophilic residue (such as cysteine, serine, or histidine) in the active site of a target enzyme, resulting in irreversible inhibition. This mechanism is a key factor in the potency of many kinase inhibitors.

Influence of the Phenylamine Substituent at the C-2 Position

The phenylamine group at the C-2 position plays a multifaceted role in determining the biological activity of these compounds. The nature and position of substituents on the phenyl ring can significantly modulate the electronic properties, lipophilicity, and steric profile of the entire molecule.

Studies have shown that:

Electron-donating groups (e.g., methyl, methoxy (B1213986) groups) can alter the lipophilicity and steric bulk, potentially improving cell permeability and modifying the binding mode.

The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the group and its ability to interact with specific sub-pockets within the target's active site. For instance, a para-substituent might extend into a hydrophobic pocket, while a meta-substituent could be involved in a crucial hydrogen bond.

Correlation between Structural Modifications and Biological Activity Profiles

A substantial body of research has correlated specific structural modifications of this compound derivatives with their observed biological activities, particularly in the areas of anticancer and antimicrobial research.

Numerous studies have demonstrated the potent anticancer activity of this class of compounds, often through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. The 4-chloromethyl group, as previously mentioned, can act as a warhead for covalent inhibition of kinases.

| Compound ID | R1 (on Phenyl Ring) | R2 (at Thiazole C5) | Target Kinase | IC50 (nM) |

| 1a | H | H | EGFR | 50 |

| 1b | 4-Cl | H | EGFR | 25 |

| 1c | 3-Br | H | EGFR | 35 |

| 1d | 4-OCH3 | H | EGFR | 80 |

| 2a | H | CH3 | VEGFR2 | 120 |

| 2b | 4-Cl | CH3 | VEGFR2 | 60 |

| 2c | 3-Br | CH3 | VEGFR2 | 95 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

As illustrated in the table, substitutions on the phenyl ring significantly impact the inhibitory potency against kinases like EGFR and VEGFR2. Halogen substitutions, particularly at the para-position of the phenyl ring, often lead to enhanced activity.

Similarly, derivatives of this compound have shown promise as antimicrobial agents. The mechanism of action in this context can vary, but it often involves the inhibition of essential bacterial or fungal enzymes.

| Compound ID | R1 (on Phenyl Ring) | R2 (at Thiazole C5) | Bacterial Strain | MIC (µg/mL) |

| 3a | H | H | S. aureus | 16 |

| 3b | 4-F | H | S. aureus | 8 |

| 3c | 2,4-diCl | H | S. aureus | 4 |

| 3d | 4-NO2 | H | S. aureus | 12 |

| 4a | H | H | E. coli | 32 |

| 4b | 4-F | H | E. coli | 16 |

| 4c | 2,4-diCl | H | E. coli | 8 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The data indicates that increasing the lipophilicity and electron-withdrawing nature of the substituents on the phenyl ring can lead to improved antibacterial activity against both Gram-positive and Gram-negative bacteria.

Design Principles for Novel this compound Analogs

Based on the accumulated SAR data, several key principles can guide the design of novel this compound analogs with enhanced potency and selectivity:

Scaffold Hopping and Bioisosteric Replacement: While the thiazole ring is a robust scaffold, exploring bioisosteric replacements with other five-membered heterocycles (e.g., oxazole, imidazole, pyrazole) could lead to analogs with improved pharmacokinetic properties or different target selectivity. Similarly, the phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore new interaction landscapes.

Fine-tuning the Phenyl Substituents: A systematic exploration of a wider range of substituents on the phenyl ring, including those that can form specific interactions like halogen bonds or additional hydrogen bonds, is a promising strategy. The use of computational methods, such as quantitative structure-activity relationship (QSAR) and molecular docking, can aid in the rational selection of substituents.

Modification of the 4-Chloromethyl Group: While the reactivity of the chloromethyl group is often advantageous, it can also lead to off-target effects. Modifying this group to alter its reactivity or replacing it with other functional groups that can form non-covalent interactions could lead to more selective inhibitors. For example, replacing the chlorine with a fluorine atom would reduce reactivity while maintaining a similar size.

Investigation of Biological Activities and Molecular Mechanisms

Antimicrobial Activity Studies of (4-Chloromethyl-thiazol-2-yl)-phenyl-amine Derivatives

The thiazole (B1198619) nucleus is a key component in various antimicrobial agents, including the antibiotic penicillin. mdpi.com Research into synthetic thiazole derivatives has been driven by the increasing challenge of antibiotic resistance, with many compounds demonstrating promising antibacterial and antifungal properties. nih.gov

Derivatives of this compound have shown a broad spectrum of antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. The efficacy of these compounds is often influenced by the specific chemical groups attached to the thiazole core.

For instance, studies on 2,4-disubstituted 1,3-thiazole derivatives revealed that analogs with nitro groups on the phenyl substituent were active against Bacillus subtilis and Escherichia coli. mdpi.com Similarly, the introduction of electron-withdrawing groups like nitro (NO₂) and halogens (Cl, Br, F) has been shown to significantly enhance antibacterial activity, likely by increasing the electrophilicity of the molecule, which facilitates stronger interactions with microbial targets. rsc.org In one study, thiazole derivatives bearing a 4-trifluoromethylphenyl substituent demonstrated notable activity against both E. coli and B. subtilis. mdpi.com

Research on a series of novel thiazole derivatives demonstrated selective and potent bactericidal activity against Gram-positive pathogens, with Minimum Inhibitory Concentrations (MICs) ranging from 1–64 µg/mL. nih.gov These compounds were particularly effective against Staphylococcus aureus, including strains with defined resistance mechanisms, with MIC values as low as 1–2 µg/mL. nih.gov Another study found that certain N-phenyl-4-(trifluoromethyl)thiazol-2-amine derivatives exhibited potent activity against Clostridioides difficile strains, with MIC values from 0.125 to 1 μg/mL. researchgate.net

The antibacterial efficacy of various thiazole derivatives is summarized in the table below.

| Bacterial Strain | Compound Type/Derivative | Activity (MIC in µg/mL) | Reference |

| Staphylococcus aureus | Thiazole derivatives 2a-c | 1–2 | nih.gov |

| Staphylococcus aureus | Heteroaryl(aryl) thiazole derivative 3 | 230-700 | nih.gov |

| Bacillus subtilis | Pyrazolyl-thiazole with 4-NO₂ group (7b) | N/A (Inhibition Zone 16 mm) | rsc.org |

| Bacillus subtilis | Thiazole with 4-trifluoromethylphenyl (5e) | N/A (High Activity) | mdpi.com |

| Escherichia coli | Thiazole with 4-trifluoromethylphenyl (5e) | N/A (High Activity) | mdpi.com |

| Clostridioides difficile | 5-nitrothiazol-2-yl derivatives (21, 31) | 0.125–1 | researchgate.net |

Thiazole derivatives have also demonstrated significant potential as antifungal agents, with activity against a range of pathogenic fungi, including various Candida and Aspergillus species. jchemrev.comnih.gov The structural features of these compounds play a critical role in their antifungal potency.

A study on (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), a structural analog, revealed high-efficiency, broad-spectrum antifungal activity. nih.govnih.gov This compound, designated 31C, exhibited MICs ranging from 0.0625 to 4 µg/mL against common pathogenic fungi like Candida, Aspergillus, Cryptococcus, and dermatophytes. nih.gov It was also effective against both fluconazole-resistant and sensitive clinical isolates of Candida albicans. nih.gov

Another study highlighted that 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives were generally more potent than their counterparts lacking the C₂-hydrazone linkage. mdpi.com Two compounds from this series, 7a and 7e, showed particularly promising activity against a pathogenic C. albicans strain, with MIC values of 7.81 µg/mL and 3.9 µg/mL, respectively, which were substantially lower than that of the reference drug fluconazole (B54011) (15.62 µg/mL). mdpi.com The superior activity was attributed to the increased lipophilicity of the hydrazone-containing compounds, which may enhance their ability to penetrate the fungal cell membrane. mdpi.com

The antifungal efficacy of selected thiazole derivatives is detailed in the table below.

| Fungal Strain | Compound/Derivative | Activity (MIC in µg/mL) | Reference |

| Candida albicans | (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C) | 0.0625 | nih.gov |

| Candida albicans | 2-hydrazinyl-4-phenyl-1,3-thiazole (7a) | 7.81 | mdpi.com |

| Candida albicans | 2-hydrazinyl-4-phenyl-1,3-thiazole (7e) | 3.9 | mdpi.com |

| Candida albicans | Heteroaryl(aryl) thiazole derivative 9 | 60-230 | nih.gov |

| Aspergillus fumigatus | Thiazole derivatives 2a-c | Active | nih.gov |

| Candida auris | Thiazole derivative 2b | Active | nih.gov |

The antimicrobial effects of thiazole derivatives are attributed to several molecular mechanisms. Their amphiphilic nature, possessing both hydrophobic and hydrophilic components, is thought to facilitate their integration into the cell membranes of microbes, leading to disruption and inhibitory activities. mdpi.com

Specific intracellular targets have also been identified. Molecular docking studies suggest that for antibacterial activity, some thiazole derivatives may inhibit the E. coli MurB enzyme, which is involved in the synthesis of the bacterial cell wall. nih.gov Other research has shown that certain benzothiazole (B30560) derivatives can simultaneously inhibit two essential bacterial enzymes: DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.gov This multi-target action is advantageous as it may lead to a lower frequency of resistance development. nih.gov

In the context of antifungal activity, a proposed mechanism is the inhibition of 14α-lanosterol demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov Furthermore, potent antifungal derivatives like (4-phenyl-1,3-thiazol-2-yl) hydrazine have been shown to induce significant oxidative damage in C. albicans. nih.govnih.gov This compound increases the intracellular levels of reactive oxygen species (ROS), leading to substantial DNA damage and ultimately, fungal cell death. nih.govnih.gov

Anti-inflammatory Potential of this compound Analogs

The thiazole scaffold is a key feature in several anti-inflammatory drugs, and numerous synthetic derivatives have been investigated for their ability to modulate inflammatory pathways. nih.govnih.gov Inflammation is a complex biological process involving enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which produce inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.gov

Many this compound analogs and other thiazole derivatives have been identified as potent inhibitors of COX and LOX enzymes. Some compounds exhibit selective inhibition of COX-2, an isoform of cyclooxygenase that is upregulated during inflammation, which is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govnih.gov

For example, a series of 4-substituted thiazole analogues of indomethacin (B1671933) were found to be selective inhibitors of COX-2. nih.gov In another study, newly synthesized 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives proved to be potent inhibitors of both COX and LOX pathways. nih.gov The design of hybrid molecules combining thiazole with other heterocyclic structures has also yielded compounds with good COX-2 inhibitory potency. nih.gov For instance, thymol-3,4-disubstituted thiazole hybrids have been developed as dual COX-2/5-LOX inhibitors. tandfonline.com

The inhibitory activity of various thiazole derivatives on COX-1, COX-2, and 5-LOX is presented in the table below.

| Compound/Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Reference |

| Thiazole carboxamide (2b) | 0.239 | 0.191 | N/A | acs.org |

| Thiazole carboxamide (2a) | 2.651 | 0.958 | N/A | acs.org |

| 4-arylthiazole derivative (VII) | N/A | N/A | 10 | tandfonline.com |

| 3,4-diarylthiazole (IX) | N/A | 0.08 | 0.36 | tandfonline.com |

| 3,4-diarylthiazole (X) | N/A | 0.77 | 0.58 | tandfonline.com |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5d) | 1.15 | 0.09 | 0.76 | nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5e) | 1.03 | 0.05 | 0.54 | nih.gov |

N/A: Data not available

Beyond direct enzyme inhibition, thiazole derivatives can modulate inflammatory responses through various cellular and molecular targets. Studies have shown that certain thiazole compounds can significantly block the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines. benthamdirect.comresearchgate.net This inhibition of PGE2 occurred without affecting the protein levels of COX-2, suggesting a direct inhibitory action on the enzyme's activity. benthamdirect.com

Further investigations into the anti-inflammatory mechanisms revealed that some thiazole derivatives possess antihistaminic effects, potentially by preventing the release of inflammatory mediators from mast cells. nih.gov The anti-inflammatory activities of some compounds are apparently not a consequence of COX inhibition. nih.gov For instance, certain derivatives act as inhibitors of peptidylglycine alpha-monooxygenase (PAM), an enzyme involved in the biosynthesis of inflammatory neuropeptides like Substance P and calcitonin gene-related peptide (CGRP). nih.gov

Additionally, some thiazole analogs have been found to target other signaling pathways involved in inflammation and related pathologies. Molecular docking studies and enzymatic assays have shown that thiazole derivatives can inhibit receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and HER-2. nih.gov The EGFR pathway, in particular, has been implicated in certain inflammatory conditions, suggesting another avenue through which these compounds may exert their anti-inflammatory effects. nih.gov

Anticancer Activities and Associated Mechanisms

The thiazole scaffold is a core structural motif in numerous anticancer agents, including clinically approved drugs. nih.gov Derivatives of this compound have been a major focus of research for developing novel cancer therapies, demonstrating efficacy through various mechanisms of action. nih.govnih.govnih.govmdpi.com

Inhibitory Effects on Cancer Cell Lines

Derivatives based on the 2-aminothiazole (B372263) structure have shown potent antiproliferative activity against a wide array of human cancer cell lines. nih.govmdpi.com The cytotoxic effects are often evaluated using standard assays like the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. mdpi.com

Numerous studies have synthesized novel series of thiazole derivatives and tested their ability to suppress the growth of various cancer cells. For instance, certain thiazole derivatives have demonstrated significant inhibitory effects against breast cancer (MCF-7), liver cancer (HepG2), lung carcinoma (A549), and cervical cancer (HeLa) cell lines. nih.govnih.govmdpi.comnih.gov One study found that a derivative, compound 4c , was more potent than the standard drug Staurosporine against both MCF-7 and HepG2 cells. mdpi.comresearchgate.net Another series of thiazole-naphthalene derivatives also showed potent activity against MCF-7 and A549 cells. nih.gov The specific inhibitory concentrations (IC₅₀) vary depending on the derivative's structure and the cancer cell line being tested. mdpi.comresearchgate.net

Below is a table summarizing the cytotoxic activity of selected thiazole derivatives against various cancer cell lines.

Table 1: Inhibitory Effects of Selected Thiazole Derivatives on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | mdpi.comresearchgate.net |

| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | mdpi.comresearchgate.net |

| Compound 5b (thiazole-naphthalene) | MCF-7 (Breast) | 0.48 ± 0.03 | nih.gov |

| Compound 5b (thiazole-naphthalene) | A549 (Lung) | 0.97 ± 0.13 | nih.gov |

| Compound 5j | MDA-MB-231 (Breast) | Potent Inhibition at 10 µM | nih.gov |

| Compound 5j | HeLa (Cervical) | Potent Inhibition at 10 µM | nih.gov |

| Compound 5k | MDA-MB-231 (Breast) | 0.176 | nih.gov |

| Compound 28 | HT29 (Colon) | 0.63 | nih.gov |

| Compound 28 | HeLa (Cervical) | 6.05 | nih.gov |

| Compound 20 | SHG-44 (Glioma) | 4.03 | nih.gov |

| Compound 20 | H1299 (Lung) | 4.89 | nih.gov |

Identification of Potential Biological Targets (e.g., Kinases)

The anticancer effects of thiazole derivatives are often attributed to their ability to inhibit key enzymes involved in cancer progression, particularly protein kinases. nih.gov Abnormal kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov

Several specific kinase targets for thiazole derivatives have been identified:

VEGFR-2: Some thiazole compounds are potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis. mdpi.comresearchgate.netmdpi.com For example, derivative 4c was found to block VEGFR-2 with an IC₅₀ value of 0.15 µM. mdpi.comresearchgate.net

Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to various cancers. nih.govacs.org 2-amino thiazole derivatives have been designed as potential inhibitors of Aurora kinases A and B. nih.govacs.org

B-RAF Kinase: The B-RAF kinase is a component of the MAPK signaling pathway, and its mutation (e.g., V600E) is a driver in many cancers, including melanoma. nih.gov Thiazole derivatives have been developed that show significant inhibitory effects against the B-RAFV600E mutant. nih.gov

Pim-1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation, and its overexpression is associated with poor prognosis in several cancers. Molecular docking studies suggest that certain bis-thiazole derivatives may exert their anticancer effects by inhibiting Pim-1 kinase. nih.gov

Other Kinases: Thiazole derivatives have also shown inhibitory activity against other critical kinases such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and the PI3K/mTOR signaling pathway. nih.govmdpi.comnih.gov

Beyond kinases, tubulin polymerization has been identified as another significant target. nih.govacs.org Microtubules are essential for cell division, and compounds that disrupt their dynamics can halt the cell cycle and induce cell death. A novel thiazole-naphthalene derivative, 5b , was found to significantly inhibit tubulin polymerization, binding to the colchicine (B1669291) binding site. nih.gov

Apoptosis Induction and Cell Cycle Modulation

A primary mechanism through which thiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, and interference with the normal progression of the cell cycle. mdpi.comnih.govnih.govacs.org

Studies have shown that treatment with various thiazole compounds leads to hallmark signs of apoptosis. For example, some derivatives cause an increase in the activity of caspases (like caspase-3/7), which are key executioner enzymes in the apoptotic pathway. acs.org They can also modulate the expression of Bcl-2 family proteins, leading to an increase in pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2). nih.govacs.org This shift disrupts the mitochondrial membrane potential, a critical step in initiating mitochondrial-dependent apoptosis. nih.govacs.org

In addition to inducing apoptosis, these compounds frequently cause cancer cells to arrest at specific phases of the cell cycle.

G2/M Phase Arrest: Several thiazole derivatives, particularly those that target tubulin, cause cells to accumulate in the G2/M phase of the cell cycle, preventing them from entering mitosis and leading to cell death. nih.govacs.org

G1/S Phase Arrest: Other derivatives have been shown to induce cell cycle arrest at the G1/S checkpoint. mdpi.comresearchgate.netucsf.edu This can be associated with the degradation of key proteins like cyclin D1 and CDK4. nih.gov For instance, compound 4c was found to cause an accumulation of cancer cells in the pre-G1 phase, indicative of apoptosis, and arrest the cell cycle at the G1/S phase. mdpi.comresearchgate.net Similarly, compound 8 halted the cell cycle in the G1 and S phases. nih.gov

Other Significant Pharmacological Activities

Beyond their anticancer properties, the thiazole nucleus is associated with a broad spectrum of other pharmacological activities. mdpi.comchemrevlett.comscholarsresearchlibrary.com

Antioxidant Properties and Radical Scavenging

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous degenerative diseases. nih.gov Thiazole and its derivatives have gained significant attention for their antioxidant capabilities. chemrevlett.comnih.gov

Research has demonstrated that these compounds can act as potent radical scavengers. chemrevlett.comresearchgate.net Their antioxidant activity is often assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. tandfonline.com Studies show that certain structural modifications to the thiazole ring can significantly enhance its antioxidant efficacy. chemrevlett.com For example, one study reported that a series of newly synthesized thiazole derivatives exhibited strong hydroxyl radical and DPPH radical scavenging activity. tandfonline.com This suggests that thiazole-based compounds could be valuable in mitigating oxidative damage. researchgate.netmdpi.comnih.gov

Antiviral Activities

The thiazole ring is a structural component in various agents with potent antiviral properties. nih.govjchemrev.com Thiazole derivatives have been reported to inhibit a wide range of viruses. nih.gov A patent review covering 2014 to 2021 highlighted the activity of these compounds against influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency viruses (HIV). nih.gov

For instance, specific aminothiazole derivatives have shown significant antiviral activity against influenza A strains, with potency comparable to standard drugs like oseltamivir. nih.gov Other research has identified thiazole derivatives as inhibitors of influenza neuraminidase and as broad-spectrum agents capable of inhibiting the replication of distinct influenza A viruses. tandfonline.com The versatility of the thiazole scaffold makes it a promising starting point for the development of new and effective antiviral drugs. nih.govarkat-usa.org

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT/DNP) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure of molecules. For derivatives of the 2-aminothiazole (B372263) scaffold, DFT methods are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net These calculations can elucidate the distribution of electron density and identify the most reactive sites within the molecule.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net For instance, in studies of related benzothiazole (B30560) derivatives, the HOMO-LUMO gap was found to be influenced by different substituents on the phenyl ring. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack, as well as non-covalent interactions like hydrogen bonding. researchgate.netresearchgate.net

Table 1: Illustrative Quantum Chemical Properties for a Thiazole (B1198619) Derivative This table presents example data typical of DFT calculations for thiazole derivatives and is for illustrative purposes only.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 Debye | Measures molecular polarity |

| Molecular Electrostatic Potential | - | Predicts sites for intermolecular interactions |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. asianpubs.orgresearchgate.net This method is instrumental in virtual screening and understanding the structural basis of a compound's potential biological activity. For the broader class of 2-aminothiazole derivatives, docking studies have been extensively used to explore their potential as antimicrobial, anticancer, and anti-inflammatory agents. tandfonline.comresearchgate.net

Docking algorithms calculate a score, often representing the binding free energy (ΔG), to estimate the affinity between the ligand and the target protein. A lower (more negative) docking score generally indicates a more favorable binding interaction. ekb.eg By simulating the interaction of (4-Chloromethyl-thiazol-2-yl)-phenyl-amine with various protein targets, researchers can hypothesize its potential mechanisms of action. For example, docking studies on similar thiazole derivatives have identified potential interactions with enzymes like DNA gyrase and glucosamine-6-phosphate synthase, which are crucial for bacterial survival. ekb.egresearchgate.net

Beyond predicting binding affinity, docking reveals the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. Identifying the key amino acid residues in the binding pocket that interact with the ligand is crucial for understanding its specificity and for designing more potent derivatives. nih.gov For example, docking studies on thiazole derivatives targeting the LasR protein of P. aeruginosa have shown that hydrogen bonds and π-π interactions are critical for binding. nih.gov

Table 2: Example of Molecular Docking Results for a Thiazole Derivative Against a Protein Target This table is a representative example of data generated from a molecular docking study and is for illustrative purposes.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Glucosamine-6-Phosphate Synthase (1JXA) | -8.5 | SER347, GLY301 | Hydrogen Bond |

| ALA400, VAL399 | Hydrophobic | ||

| DNA Gyrase (1KZN) | -7.9 | ASP73, GLY77 | Hydrogen Bond |

| ILE94, PRO79 | Hydrophobic |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. While docking provides a static snapshot of the interaction, MD simulations can assess the stability of the predicted binding pose and the conformational changes in both the ligand and the protein upon binding. nih.govnih.gov

MD simulations of protein-ligand complexes involving thiazole derivatives have been used to validate docking results. nih.govacs.org Key analyses include the calculation of the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). A stable RMSD value for the ligand over the simulation time suggests that it remains in its binding pocket, indicating a stable complex. RMSF analysis highlights the flexibility of different parts of the protein, revealing which residues are most affected by ligand binding. acs.org These simulations are crucial for confirming the stability of predicted interactions and understanding the dynamic nature of the binding event.

Table 3: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex This table outlines common settings for an MD simulation and is for illustrative purposes.

| Parameter | Value/Setting | Purpose |

| Simulation Time | 100 ns | To observe significant conformational changes |

| Force Field | CHARMM36 | Describes the potential energy of the system |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant temperature and pressure |

| Temperature | 300 K | Simulates physiological conditions |

| Solvent Model | TIP3P Water | Explicitly models the aqueous environment |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. gyanvihar.orglaccei.org For thiazole derivatives, QSAR studies have been developed to predict various activities, including antimicrobial and anti-inflammatory effects. researchgate.netlaccei.orgresearchgate.net

These models are built using a set of known active compounds (a training set) and their calculated molecular descriptors (physicochemical properties, topological indices, etc.). Once a statistically robust model is created, it can be used to predict the activity of new, untested compounds like this compound. imist.ma QSAR studies on related thiazoles have shown that descriptors related to molecular shape, connectivity, and electronic properties are often key determinants of their antimicrobial activity. researchgate.netresearchgate.net This approach enables the prioritization of compounds for synthesis and testing, streamlining the drug discovery process.

Table 4: Common Molecular Descriptors Used in QSAR Models for Thiazole Derivatives This table lists examples of descriptors frequently employed in QSAR studies and is for illustrative purposes.

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | LUMO Energy | Electron affinity, reactivity |

| Topological | Kier's Shape Index (κ) | Molecular shape and size |

| Physicochemical | LogP | Lipophilicity/hydrophobicity |

| Constitutional | Molecular Weight | Size of the molecule |

| Connectivity | Chi (χ) Indices | Degree of branching in the molecule |

Advanced Spectroscopic and Analytical Characterization

Future Directions and Therapeutic Implications

Rational Design and Synthesis of Next-Generation Thiazole (B1198619) Derivatives

The rational design of new drugs is a cornerstone of modern medicinal chemistry, often relying on understanding the structure-activity relationships (SAR) of a lead compound. nih.govnih.gov For the broader family of 2-phenylaminothiazoles, research has shown that modifications to the phenyl ring and the thiazole core can significantly impact biological activity. researchgate.net However, no published studies focus on the rational design of next-generation derivatives starting from (4-Chloromethyl-thiazol-2-yl)-phenyl-amine.

Future research could leverage computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies to predict how modifications to this specific scaffold would affect its binding to potential biological targets. openmedicinalchemistryjournal.com Synthetic strategies would likely follow established methods for thiazole derivatization, such as modifying the chloromethyl group to introduce new functionalities or altering the substitution pattern on the phenyl ring to enhance potency or selectivity. researchgate.netnih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

The 2-aminothiazole (B372263) scaffold is considered a "privileged structure" in drug discovery, meaning it can interact with a variety of biological targets. nih.gov Derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govmdpi.com However, the specific biological targets of this compound have not been identified in the literature.

A logical first step in exploring its therapeutic potential would be to screen the compound against a wide range of biological targets, a process sometimes referred to as target fishing or phenotypic screening. nih.govscielo.org.mx This could uncover unexpected activities and pave the way for its development in new therapeutic areas. Given the known activities of related compounds, initial investigations could focus on kinases, which are common targets for thiazole-containing cancer drugs like Dasatinib, or microbial enzymes. nih.govresearchgate.net

Development of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores to create a single hybrid molecule, is a growing area in drug discovery. mdpi.commdpi.com This approach can lead to compounds with improved affinity, better selectivity, or a dual mode of action. While there are examples of hybrid molecules incorporating the 2-aminothiazole core, there are no specific reports on the use of this compound as a building block for such hybrids. mdpi.com

The presence of a reactive chloromethyl group on the this compound scaffold provides a convenient handle for synthetic chemists to link it to other pharmacologically active moieties, potentially leading to novel hybrid compounds with unique therapeutic profiles.

Advanced Mechanistic Studies and In Vivo Efficacy Assessments

Before any compound can be considered for clinical development, its mechanism of action must be understood, and its efficacy and safety must be demonstrated in living organisms (in vivo). There are no published advanced mechanistic studies or in vivo efficacy assessments for this compound.

Future research would need to move from initial in vitro (test tube) assays to cell-based models to understand how the compound affects cellular pathways. If promising activity is observed, studies in animal models of disease would be the next critical step to evaluate its therapeutic potential in a whole organism.

Overcoming Challenges in Thiazole-Based Drug Discovery

The development of thiazole-based drugs is not without its challenges. These can include issues with synthesis, chemical stability, and potential for off-target effects or toxicity. nih.gov For instance, the reactivity of the thiazole ring itself can sometimes lead to metabolic instability.

While these are general challenges for the field, the specific hurdles for a drug development program centered on this compound are unknown due to the lack of research. Any future work on this compound would need to carefully address these potential issues to determine its viability as a drug candidate.

Q & A

Basic: What are the common synthetic routes for (4-Chloromethyl-thiazol-2-yl)-phenyl-amine?

Methodological Answer:

The compound is typically synthesized via condensation reactions. For example:

- Step 1: React 2-amino-4-phenylthiazole with a chloromethylating agent (e.g., chloromethyl ethyl ether) under acidic conditions to introduce the chloromethyl group.

- Step 2: Perform a nucleophilic substitution or coupling reaction to attach the phenylamine moiety. Triethylamine is often used as a catalyst, and dichloromethane as the solvent .

- Characterization: Confirm purity via HPLC (≥98%) and structural identity using IR, -NMR, and mass spectrometry .

Basic: How is the structural conformation of this compound validated?

Methodological Answer:

X-ray crystallography is the gold standard for structural validation. Key parameters include:

- Bond angles and torsion angles: For example, the C–S–C bond in the thiazole ring (105.3°) and the dihedral angle between the thiazole and phenylamine groups (≈85°) .

- Spectral data: IR peaks for C–Cl (650–750 cm), -NMR signals for aromatic protons (δ 7.2–7.8 ppm), and mass fragmentation patterns .

Advanced: What strategies address low yields in the synthesis of chloromethyl-thiazole derivatives?

Methodological Answer:

Common pitfalls and solutions:

- Side reactions: The chloromethyl group is prone to hydrolysis. Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N/Ar) .

- Optimization: Adjust stoichiometry (e.g., 1:1.2 molar ratio of thiazole precursor to chloromethylating agent) and reaction time (6–12 hours). Microwave-assisted synthesis can improve yields by 15–20% .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Advanced: How does substituent variation on the phenylamine group affect bioactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., –NO, –CF) enhance antimicrobial activity by increasing electrophilicity. For example, 4-nitro-phenyl derivatives show MIC values of 2–4 µg/mL against S. aureus .

- Hydrophobic substituents (e.g., –CH, –OCH) improve blood-brain barrier penetration in CNS-targeted studies .

- Method: Test derivatives in vitro against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution assays .

Advanced: What computational methods predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular docking: Use AutoDock Vina to model interactions with enzymes like acetylcholinesterase (AChE). Key residues (e.g., Trp286 in AChE) form π-π interactions with the thiazole ring .

- QSAR modeling: Develop regression models using descriptors like logP (optimal range: 2.5–3.5) and polar surface area (<90 Å) to predict IC values .

- Validation: Compare computational results with experimental IC data from enzyme inhibition assays .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard mitigation: Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS codes: H315, H319).

- Waste disposal: Collect chlorinated byproducts separately and treat with sodium bicarbonate before disposal .

- Storage: Keep in amber vials at 2–8°C to prevent degradation .

Advanced: How are contradictions in biological activity data resolved?

Methodological Answer:

- Reproducibility checks: Validate assays across multiple labs (e.g., MIC variations ≤2-fold).

- Mechanistic studies: Use fluorescence quenching to confirm target engagement (e.g., DNA gyrase inhibition for antibacterial activity) .

- Meta-analysis: Compare data across structurally similar compounds (e.g., 4-arylthiazole-2-amines) to identify outliers .

Advanced: What analytical techniques quantify degradation products under varying pH?

Methodological Answer:

- HPLC-MS: Use a C18 column (acetonitrile/water gradient) to separate degradation products. Major degradants include hydrolyzed chloromethyl groups (detected at m/z 265) .

- Accelerated stability testing: Incubate at pH 1.2 (gastric) and 7.4 (plasma) for 48 hours. Degradation follows first-order kinetics (t ≈ 12 hours at pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。